3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide
Description
Properties
Molecular Formula |
C20H21N7OS |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(3-methylsulfanylphenyl)propanamide |
InChI |
InChI=1S/C20H21N7OS/c1-13-11-14(2)26(24-13)19-8-7-17-22-23-18(27(17)25-19)9-10-20(28)21-15-5-4-6-16(12-15)29-3/h4-8,11-12H,9-10H2,1-3H3,(H,21,28) |
InChI Key |
BYMFIXHZLSZKEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC(=CC=C4)SC)C=C2)C |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Cyclization
A mixture of hydrazine hydrate (1 mmol) and acetylacetone (1.2 mmol) in water with NiCl₂·6H₂O (10 mol%) is stirred at 20°C for 5 hours. The product, 3,5-dimethyl-1H-pyrazole, is extracted with ethyl acetate, washed, and purified via column chromatography (15–20% EtOAc/hexane), achieving 88% yield.
Optimization Notes
- Catalyst: NiCl₂·6H₂O enhances reaction efficiency under green conditions.
- Solvent: Water enables eco-friendly synthesis.
Coupling of Pyrazole to Triazolo[4,3-b]pyridazine
The chloro group in 3-chlorotriazolo[4,3-b]pyridazine undergoes nucleophilic substitution with 3,5-dimethyl-1H-pyrazole.
Substitution Reaction
3-Chlorotriazolo[4,3-b]pyridazine (1 equiv) and 3,5-dimethyl-1H-pyrazole (1.2 equiv) are refluxed in dimethylformamide (DMF) with K₂CO₃ (2 equiv) for 12 hours. The product, 6-(3,5-dimethyl-1H-pyrazol-1-yl)triazolo[4,3-b]pyridazine, is isolated via filtration and recrystallization (ethanol/water).
Critical Factors
- Base: K₂CO₃ facilitates deprotonation of pyrazole.
- Solvent: DMF ensures solubility at high temperatures.
Synthesis of the Propanamide Side Chain
The N-[3-(methylsulfanyl)phenyl]propanamide segment is prepared through sequential esterification and amidation.
Esterification of Propanoic Acid
2-(4-Chloromethylphenyl)propanoic acid (1 mol) is refluxed with methanol (10 mol) and thionyl chloride (0.1 mol) at 45–65°C for 12–24 hours. The ester, methyl 2-(4-chloromethylphenyl)propionate, is obtained in 90–93% yield after vacuum distillation.
Amidation with 3-(Methylsulfanyl)aniline
The ester is hydrolyzed to the carboxylic acid using NaOH, then treated with thionyl chloride to form the acid chloride. Reaction with 3-(methylsulfanyl)aniline in dichloromethane (DCM) with triethylamine (TEA) yields N-[3-(methylsulfanyl)phenyl]propanamide.
Reaction Conditions
- Coupling Agent: Thionyl chloride for acid chloride formation.
- Solvent: DCM with TEA to scavenge HCl.
Final Assembly of the Target Compound
The triazolo-pyridazine-pyrazole intermediate is functionalized with the propanamide side chain via alkylation or coupling.
Alkylation Reaction
6-(3,5-Dimethyl-1H-pyrazol-1-yl)triazolo[4,3-b]pyridazine (1 equiv) and N-[3-(methylsulfanyl)phenyl]propanamide (1.2 equiv) are combined in tetrahydrofuran (THF) with NaH (2 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 24 hours. Purification via silica gel chromatography (hexane/EtOAc) affords the final product.
Characterization Data
- Molecular Formula: C₂₀H₂₁N₇OS
- Molecular Weight: 407.5 g/mol
- Purity: >99% (HPLC).
Chemical Reactions Analysis
Propanamide Hydrolysis
The terminal propanamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying pharmacokinetic properties.
-
Conditions : 2M HCl or 1M NaOH, reflux (80–100°C), 6–8 hours.
-
Yield : ~75–85% (acidic) vs. ~60–70% (basic).
Methylsulfanyl Oxidation
The methylsulfanyl (–SCH₃) substituent on the phenyl ring can be oxidized to sulfoxide (–SO–) or sulfone (–SO₂–) groups using meta-chloroperbenzoic acid (mCPBA) .
-
Conditions : mCPBA (1.2 equiv), dichloromethane (DCM), 0°C → room temperature, 12 hours.
-
Outcome : Selective oxidation to sulfone occurs with excess oxidant (2.5 equiv) .
Pyrazole Ring Alkylation
The 3,5-dimethylpyrazole moiety participates in N-alkylation reactions, expanding structural diversity. For example, reaction with iodomethane in the presence of K₂CO₃ introduces methyl groups at the pyrazole nitrogen.
-
Conditions : K₂CO₃ (2 equiv), DMF, 60°C, 4 hours.
-
Yield : ~65%.
Triazolo-Pyridazine Cyclocondensation
The triazolo[4,3-b]pyridazine core reacts with α,β-unsaturated carbonyl compounds (e.g., acryloyl chloride) to form fused tricyclic derivatives, enhancing rigidity for target binding .
-
Conditions : Acryloyl chloride (1.5 equiv), triethylamine (TEA), THF, −10°C → 25°C, 24 hours.
-
Application : Improved sodium channel inhibition by ~30% compared to parent compound.
Suzuki-Miyaura Coupling
The pyridazine ring undergoes palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups at position 6 .
| Reaction Parameters | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Base | Na₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) |
| Temperature | 90°C, 12 hours |
| Yield Range | 50–78% |
Buchwald-Hartwig Amination
The triazole nitrogen reacts with aryl halides to form C–N bonds, enabling diversification of the substituent profile .
-
Conditions : Pd₂(dba)₃ (3 mol%), Xantphos ligand (6 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 18 hours.
-
Scope : Electron-deficient aryl bromides show higher reactivity (yields: 55–70%) .
Pharmacological Activity Modulation via Structural Editing
Reactivity-driven structural modifications directly correlate with biological performance:
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Half-life (t₁/₂) :
Comparative Reactivity with Analogues
A benchmarking study against structurally related compounds reveals distinct reactivity trends:
| Compound | Reaction Rate (Suzuki Coupling) | Notes |
|---|---|---|
| Target Compound | 0.78 mmol/h | Moderate electron-withdrawing effect from triazole |
| Pyridazine-only analogue | 1.12 mmol/h | Higher reactivity due to less steric hindrance |
| Triazole-pyrazole derivative | 0.45 mmol/h | Electron-donating groups slow coupling |
Scientific Research Applications
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent.
Pharmacology: Research focuses on its interactions with biological targets and its potential therapeutic effects.
Materials Science: It is explored for its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituents on the triazolo-pyridazine core and the terminal aryl/amide groups. Key comparisons include:
Key Findings:
However, methoxy groups may improve solubility in polar solvents. Pyrazole vs. benzimidazole: The 3,5-dimethylpyrazole in the target compound may reduce steric hindrance compared to the bulkier benzimidazole in the methoxy analogue, possibly favoring interactions with flat binding pockets.
Synthetic Accessibility :
- Triazolo-pyridazine derivatives are typically synthesized via cyclocondensation reactions. The methylsulfanyl group may require protective strategies during synthesis to avoid oxidation, unlike the more stable methoxy or azido groups .
Biological Activity
The compound 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-[3-(methylsulfanyl)phenyl]propanamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's structure can be defined by its complex arrangement of pyrazole and triazole moieties, which are known for their biological significance. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄S |
| Molecular Weight | 302.39 g/mol |
| CAS Number | Not explicitly listed |
| Purity | >95% (HPLC) |
Anticancer Properties
Recent research has highlighted the compound's antiproliferative activity against various cancer cell lines. A study demonstrated that derivatives of triazolo[4,3-b]pyridazine exhibited significant cytotoxic effects on multiple tumor cell lines, including MCF-7 (breast cancer) and others. Notably, compounds derived from this scaffold showed mean growth inhibition percentages (GI%) of 55.84% and 29.08% against specific lines .
The mechanism through which this compound exerts its anticancer effects involves the inhibition of key enzymes such as c-Met and Pim-1 , which are often implicated in cancer progression and therapy resistance. The compound demonstrated IC50 values of 0.163 ± 0.01 μM for c-Met and 0.283 ± 0.01 μM for Pim-1, indicating potent inhibitory activity .
Enzyme Inhibition
In addition to its anticancer properties, the compound also acts as an inhibitor for various enzymes involved in significant biological pathways:
- c-Met : A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.
- Pim-1 : A serine/threonine kinase involved in cell cycle regulation.
The dual inhibition of these enzymes suggests potential therapeutic applications in oncology, particularly in targeting tumors resistant to conventional therapies.
Apoptosis Induction
Further investigations revealed that this compound could induce apoptosis in cancer cells. Specifically, it was observed that treatment with the compound led to an increase in caspase-9 activity and altered levels of key signaling proteins such as PI3K and AKT, which are critical in regulating cell survival pathways .
Study 1: Antiproliferative Activity Assessment
In a controlled study using the NCI 60-panel cell line, compounds derived from the triazolo[4,3-b]pyridazine scaffold were evaluated for their anticancer efficacy. The results indicated that certain derivatives not only inhibited cell growth but also induced cell cycle arrest at the S phase, leading to increased apoptosis rates compared to untreated controls.
Study 2: Docking Studies
Molecular docking studies provided insights into the binding interactions between the compound and its target enzymes (c-Met and Pim-1). These studies suggested that the structural features of the compound allow for effective binding within the active sites of these enzymes, enhancing its inhibitory potential .
Q & A
Q. How does the methylsulfanyl substituent influence pharmacokinetic properties?
- Methodological Answer :
- LogP determination : Shake-flask method or computational tools (e.g., XLogP3) to assess lipophilicity .
- Metabolic stability : Microsomal assays (human liver microsomes) to evaluate sulfide oxidation to sulfoxide/sulfone metabolites.
- SAR Correlation : Compare with analogs lacking the methylsulfanyl group (e.g., reduced CYP3A4 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
